

Application Notes and Protocols for SGD-1910 Conjugation to Monoclonal Antibodies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SGD-1910

Cat. No.: B611134

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Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule payload. **SGD-1910** is a drug-linker conjugate designed for the development of ADCs. It features a pyrrolobenzodiazepine (PBD) dimer as the cytotoxic payload, connected to a maleimide functional group via a cleavable valine-alanine (Val-Ala) dipeptide linker.[1][2][3] PBD dimers are a class of highly potent DNA-crosslinking agents that are significantly more powerful than many traditional chemotherapeutic drugs.[3][4] Upon internalization into a target cancer cell, the Val-Ala linker is designed to be cleaved by lysosomal proteases, releasing the PBD payload to exert its DNA-crosslinking activity, ultimately leading to cell death.[3]

These application notes provide a representative protocol for the conjugation of **SGD-1910** to a monoclonal antibody, as well as methods for the characterization of the resulting ADC.

Data Presentation

Table 1: Properties of **SGD-1910**

Property	Description
Payload Class	Pyrrolobenzodiazepine (PBD) Dimer
Mechanism of Action	DNA minor groove cross-linking agent[3][5][6][7]
Linker	Maleimidocaproyl-Valine-Alanine (MC-Val-Ala)
Cleavage Mechanism	Protease-mediated cleavage (e.g., Cathepsin B) in the lysosome
Reactive Group for Conjugation	Maleimide

Table 2: Representative Materials for **SGD-1910** Conjugation

Material	Supplier	Purpose
Monoclonal Antibody (mAb)	User-defined	Targeting moiety
SGD-1910	MedChemExpress, Creative Biolabs	Drug-linker
Tris(2-carboxyethyl)phosphine (TCEP)	Millipore-Sigma	Reducing agent for interchain disulfides
Phosphate Buffered Saline (PBS), pH 7.4	Various	Buffer for antibody and conjugation
Dimethyl sulfoxide (DMSO)	Various	Solvent for SGD-1910
PD-10 Desalting Columns	GE Healthcare	Purification of ADC
Hydrophobic Interaction Chromatography (HIC) Column	Various	Analysis of Drug-to-Antibody Ratio (DAR)
Size Exclusion Chromatography (SEC) Column	Various	Analysis of aggregation

Experimental Protocols

Protocol 1: Partial Reduction of Monoclonal Antibody

This protocol describes the partial reduction of interchain disulfide bonds in the hinge region of a monoclonal antibody to generate free thiol groups for conjugation.

- Prepare the monoclonal antibody in Phosphate Buffered Saline (PBS) at a concentration of 5-10 mg/mL.
- Prepare a stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in water or PBS.
- Add TCEP to the antibody solution to a final molar excess of 2.0-2.5 equivalents. The precise ratio may require optimization depending on the specific antibody.
- Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
- Immediately proceed to the conjugation step.

Protocol 2: Conjugation of **SGD-1910** to Reduced Monoclonal Antibody

This protocol details the conjugation of the maleimide-containing **SGD-1910** to the free thiol groups on the reduced antibody.

- Prepare a stock solution of **SGD-1910** in Dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM.
- Add the **SGD-1910** stock solution to the reduced antibody solution to a final molar excess of 5-10 equivalents relative to the antibody.
- Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
- To quench the reaction, add an excess of N-acetylcysteine.

Protocol 3: Purification of the Antibody-Drug Conjugate

This protocol describes the removal of unreacted **SGD-1910** and other small molecules from the ADC.

- Equilibrate a PD-10 desalting column with PBS according to the manufacturer's instructions.

- Apply the quenched conjugation reaction mixture to the equilibrated PD-10 column.
- Elute the ADC with PBS.
- Collect the eluate containing the purified ADC.
- Measure the protein concentration of the purified ADC using a spectrophotometer at 280 nm.

Protocol 4: Characterization of the Antibody-Drug Conjugate

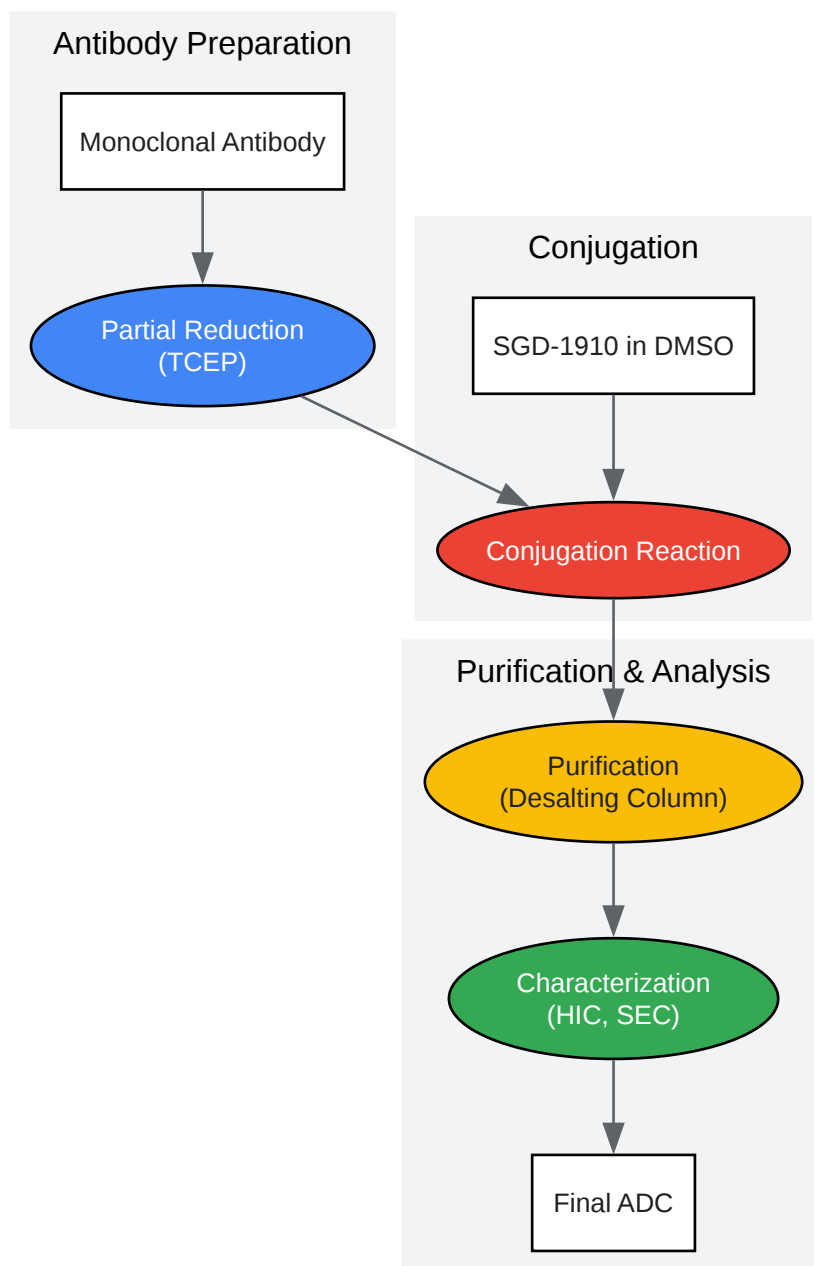
This protocol outlines the analytical methods to characterize the prepared ADC.

- Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):
 - Analyze the purified ADC on a HIC column using a decreasing salt gradient.
 - The different drug-loaded species (DAR 0, 2, 4, etc.) will separate based on their hydrophobicity.
 - Calculate the average DAR by integrating the peak areas of the different species.
- Aggregate Analysis by Size Exclusion Chromatography (SEC):
 - Analyze the purified ADC on an SEC column in an appropriate buffer (e.g., PBS).
 - Determine the percentage of high molecular weight species (aggregates) in the sample.
- In Vitro Cytotoxicity Assay:
 - Plate target cancer cells at an appropriate density.
 - Treat the cells with serial dilutions of the ADC and a non-targeting control ADC.
 - After a set incubation period (e.g., 72-96 hours), assess cell viability using a suitable assay (e.g., CellTiter-Glo®).

- Determine the IC50 value of the ADC.

Visualizations

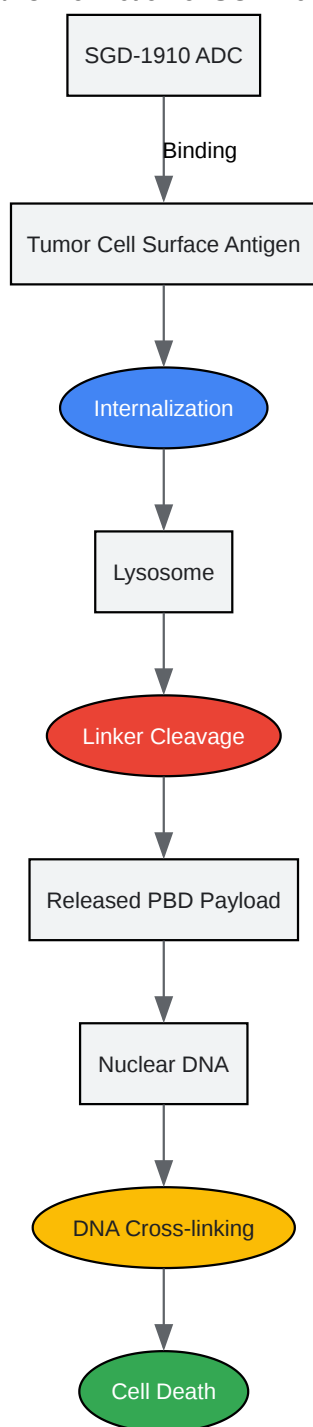
Experimental Workflow for SGD-1910 ADC Production



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Caption: Workflow for the production and characterization of an **SGD-1910** ADC.

Mechanism of Action of SGD-1910 ADC



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